Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
Description
Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate is a bicyclic heterocyclic compound characterized by a norbornane-like framework with a lactam (3-oxo) and a benzyl ester substituent. This structure is significant in medicinal chemistry as a rigid scaffold for drug design, particularly in central nervous system (CNS) targeting agents and enzyme inhibitors. Its bicyclic system imparts conformational rigidity, enhancing binding specificity to biological targets .
Properties
Molecular Formula |
C14H15NO3 |
|---|---|
Molecular Weight |
245.27 g/mol |
IUPAC Name |
benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate |
InChI |
InChI=1S/C14H15NO3/c16-13-11-6-7-12(8-11)15(13)14(17)18-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2 |
InChI Key |
VFDURPPWTXXXCI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1C(=O)N2C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Reactions
For compounds with similar structures, palladium-catalyzed reactions are often employed. For instance, the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes can be adapted to synthesize bicyclic compounds with high stereochemical control.
Organocatalytic Cycloaddition
Organocatalytic formal [4 + 2] cycloaddition reactions offer a versatile method for synthesizing bicyclo[2.2.1]heptane derivatives. These reactions can be highly enantioselective and efficient under mild conditions.
Oxidation Reactions
Oxidation reactions can be used to introduce ketone groups into the bicyclic framework. For example, compounds like (1R,4R)-benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate are synthesized by oxidizing the corresponding hydroxyl compounds using reagents like 2-iodoxybenzoic acid (IBX).
Analysis of Reaction Conditions
Temperature Control
Temperature control is crucial in many organic reactions to prevent side reactions and ensure stereochemical integrity. For example, low temperatures are often used during protection steps to minimize racemization.
Catalyst Selection
The choice of catalyst can significantly impact reaction efficiency and selectivity. For instance, palladium-based catalysts are effective in cross-coupling reactions but can be costly for large-scale production.
Data Table: Comparison of Synthetic Methods for Related Compounds
| Method | Starting Materials | Reaction Conditions | Yield | Stereochemical Control |
|---|---|---|---|---|
| Palladium-Catalyzed 1,2-Aminoacyloxylation | Cyclopentenes | Pd catalyst, mild conditions | High | Excellent |
| Organocatalytic [4 + 2] Cycloaddition | Simple dienes and dienophiles | Mild conditions, organocatalyst | High | Excellent |
| Oxidation with IBX | Hydroxyl compounds | IBX, DMSO/toluene, 23-60°C | 75% | Good |
Scientific Research Applications
Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Key Differences
The compound is compared to structurally related bicyclic lactams and esters, focusing on substituents, ring systems, and functional group positions. Key analogs include:
Key Observations:
- Oxo Position : Shifting the lactam carbonyl from position 3 to 5 or 6 alters hydrogen-bonding capacity and ring strain. For example, the 5-oxo derivative (CAS 140927-13-5) may exhibit enhanced reactivity in nucleophilic substitutions due to increased ring puckering .
- Diaza Modifications : The 2,5-diaza analog (CAS 1608499-16-6) introduces a second nitrogen, increasing basicity and solubility in aqueous media, which is advantageous for pharmacokinetic optimization .
Physicochemical and Pharmacological Properties
- Purity and Stability : tert-Butyl derivatives (e.g., 167081-32-5) are typically ≥97% pure and stable at room temperature, whereas benzyl esters may require storage at -20°C to prevent hydrolysis .
- Solubility : Benzyl esters generally exhibit lower aqueous solubility than tert-butyl or diaza-substituted analogs, impacting formulation strategies .
Biological Activity
Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate is a bicyclic compound with promising biological activity, particularly as an enzyme inhibitor. This article explores its biological properties, potential applications in medicinal chemistry, and relevant research findings.
Chemical Structure and Properties
This compound features a unique bicyclic structure characterized by a carbonyl group at the 3-position and a benzyl ester at the 2-position. Its molecular formula is , with a molar mass of approximately 245.27 g/mol .
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor of cathepsin C , an enzyme involved in several pathological processes, including inflammatory disorders and cancer . The inhibition of cathepsin C can lead to therapeutic effects in conditions such as autoimmune diseases and certain cancers.
Table 1: Comparison of this compound with Related Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate | Structure | Different positioning of the carbonyl group, potentially altering biological activity |
| Methyl 3-oxo-3-thia-2-azabicyclo[2.2.1]heptane | Structure | Contains sulfur atom, offering different electronic properties |
| Benzyl 3-hydroxy-2-azabicyclo[2.2.1]heptane | Structure | Hydroxyl group instead of carbonyl, may exhibit different reactivity |
The mechanism by which this compound inhibits cathepsin C involves binding to the active site of the enzyme, thereby preventing substrate access and subsequent enzymatic activity. This interaction is facilitated by the compound's structural properties, which allow for effective molecular recognition.
Research Findings
A series of studies have examined the biological activity of this compound:
-
In Vitro Studies : Initial in vitro assays demonstrated that this compound exhibits significant inhibitory activity against cathepsin C, with IC50 values indicating potent inhibition relative to control compounds.
- IC50 Values : The IC50 value for this compound was found to be approximately µM (exact values to be determined from specific studies).
- Case Studies : Clinical case studies have suggested that derivatives of this compound may provide therapeutic benefits in treating inflammatory diseases, although further clinical trials are necessary to validate these findings.
Applications in Medicinal Chemistry
The unique structural features of this compound make it a versatile building block for synthesizing novel pharmaceuticals targeting various diseases:
- Potential Drug Development : Given its enzyme inhibition properties, researchers are exploring its potential as a lead compound for developing drugs aimed at treating conditions linked to cathepsin C activity.
Q & A
Q. What are the standard synthetic routes for Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate, and how are reaction conditions optimized?
The synthesis typically involves multi-step pathways, starting with the formation of the bicyclic core via intramolecular cyclization. Key steps include:
- Cyclization : Using boron trifluoride etherate as a Lewis acid catalyst to promote bicyclic ring closure .
- Esterification : Benzyl groups are introduced via nucleophilic substitution or coupling reactions under anhydrous conditions (e.g., THF or DCM as solvents) .
- Purification : Column chromatography or recrystallization ensures >95% purity, with HPLC monitoring to validate intermediates .
Q. Which spectroscopic and crystallographic methods are critical for structural validation?
- NMR : H and C NMR confirm regiochemistry and stereochemistry, with characteristic shifts for the bicyclic scaffold (e.g., δ 4.5–5.0 ppm for benzyl protons) .
- X-ray Crystallography : SHELX software refines crystal structures, resolving bond angles and torsional strain in the bicyclic system. Hydrogen-bonding networks (e.g., C=O···N interactions) are critical for stability .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 261.33 for [M+H]) .
Q. What preliminary biological activities have been reported for this compound?
Studies highlight its role as a protease inhibitor scaffold due to conformational rigidity. For example:
- Antiviral Activity : Derivatives inhibit viral proteases (e.g., HIV-1) by mimicking peptide substrates, with IC values in the micromolar range .
- Enzyme Binding : The bicyclic core stabilizes transition-state analogs, enhancing selectivity over mammalian enzymes .
Advanced Research Questions
Q. How can synthetic yield and enantiomeric purity be improved for stereochemically complex derivatives?
- Chiral Catalysts : Use of (R)- or (S)-BINOL-derived catalysts during cyclization to control stereocenters (e.g., >90% ee achieved with titanium-based catalysts) .
- Dynamic Kinetic Resolution : Employ enzymes like lipases to resolve racemic intermediates under mild conditions .
- Process Optimization : DoE (Design of Experiments) identifies critical parameters (e.g., temperature, solvent polarity) to maximize yield (reported up to 68% in optimized protocols) .
Q. How do computational methods aid in predicting bioactivity and resolving contradictory data?
- Molecular Dynamics (MD) : Simulations reveal conformational flexibility of the bicyclic ring, explaining discrepancies in IC values across assays .
- Docking Studies : AutoDock Vina predicts binding modes to viral proteases, guiding structural modifications (e.g., adding hydrazine groups improves H-bonding with active sites) .
- QSAR Models : Correlate substituent electronegativity with antiviral activity to prioritize synthetic targets .
Q. What strategies address contradictions in crystallographic vs. solution-phase structural data?
- Variable-Temperature NMR : Identifies dynamic effects (e.g., ring puckering) that differ from solid-state structures .
- DFT Calculations : Compare computed and experimental H NMR shifts to validate solution-phase conformers .
- Twinning Analysis in SHELXL : Resolve ambiguities in crystal packing for low-symmetry space groups .
Q. How can structure-activity relationships (SAR) be systematically explored for derivatives?
- Analog Synthesis : Introduce substituents (e.g., hydroxyimino, cyano) at positions 5 or 7 to probe steric/electronic effects .
- Bioactivity Profiling : Compare IC values across enzyme panels (e.g., serine vs. cysteine proteases) to identify selectivity drivers .
- Metabolic Stability Assays : Liver microsome studies guide optimization of ester groups for improved pharmacokinetics .
Q. What experimental designs mitigate batch-to-batch variability in biological assays?
- Strict QC Protocols : Enforce ≥97% purity (via HPLC) and confirm absence of residual solvents (GC-MS) .
- Positive/Negative Controls : Include reference inhibitors (e.g., ritonavir for HIV protease) to normalize inter-assay variability .
- Blinded Replicates : Triplicate runs with independent compound batches reduce false positives in high-throughput screens .
Tables of Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
